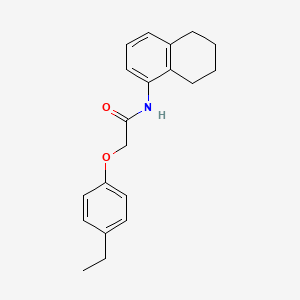
2-(4-ethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide
Descripción general
Descripción
2-(4-ethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as T0901317 and has been studied extensively for its therapeutic properties in treating various diseases. In
Mecanismo De Acción
The mechanism of action of T0901317 involves its ability to activate liver X receptors (LXRs). LXRs are transcription factors that play a crucial role in regulating lipid metabolism and inflammation. Activation of LXRs by T0901317 leads to the upregulation of genes involved in cholesterol efflux and the downregulation of genes involved in inflammation.
Biochemical and Physiological Effects:
T0901317 has been found to have several biochemical and physiological effects. It has been shown to increase the expression of ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1), which are involved in cholesterol efflux. T0901317 has also been found to reduce the expression of inflammatory cytokines and adhesion molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using T0901317 in lab experiments is its specificity for activating LXRs. This allows for the selective activation of LXRs without affecting other receptors. However, one of the limitations of using T0901317 is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of T0901317. One area of research is the development of more potent and selective LXR agonists. Another area of research is the exploration of the potential therapeutic applications of T0901317 in treating other diseases, such as diabetes and neurodegenerative diseases.
Conclusion:
In conclusion, T0901317 is a chemical compound that has gained attention in the scientific community for its potential applications in various fields of research. It has been extensively studied for its therapeutic properties in treating various diseases and has been found to activate LXRs, leading to the upregulation of genes involved in cholesterol efflux and the downregulation of genes involved in inflammation. Despite its potential toxicity, T0901317 has several advantages for use in lab experiments and has several future directions for research.
Aplicaciones Científicas De Investigación
T0901317 has been extensively studied for its therapeutic properties in treating various diseases. It has been found to be effective in treating atherosclerosis, Alzheimer's disease, and cancer. In addition, T0901317 has also been studied for its potential applications in the field of stem cell research.
Propiedades
IUPAC Name |
2-(4-ethylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-2-15-10-12-17(13-11-15)23-14-20(22)21-19-9-5-7-16-6-3-4-8-18(16)19/h5,7,9-13H,2-4,6,8,14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGPGXILIUGRHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



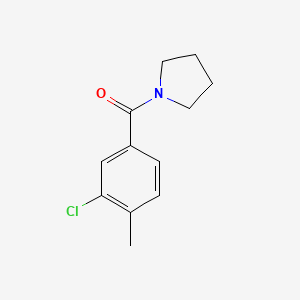
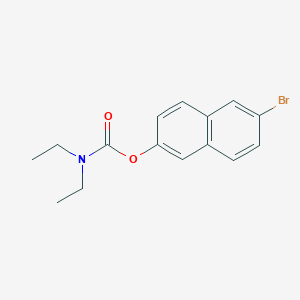

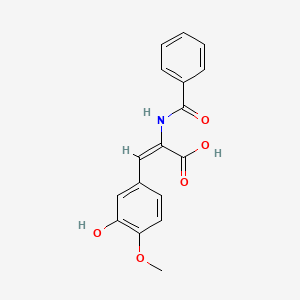
![2-(2,5-dimethoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B3461182.png)
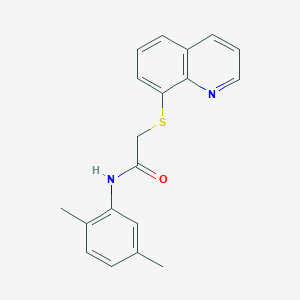
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B3461199.png)
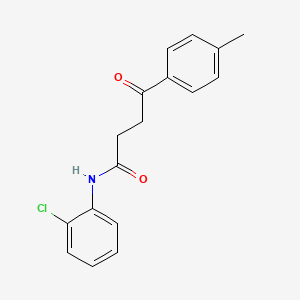
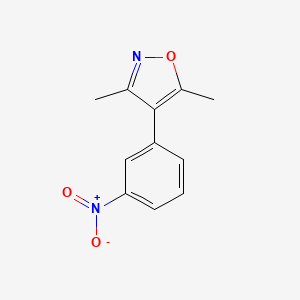
![{4-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B3461213.png)
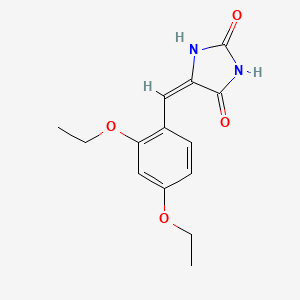

![methyl 2-[(cyclohexylacetyl)amino]benzoate](/img/structure/B3461237.png)
![4-benzyl-1-[(2,5-dimethylphenoxy)acetyl]piperidine](/img/structure/B3461245.png)